8-Methyl-6-nonenoic acid
Overview
Description
8-Methyl-6-nonenoic acid is a chemical compound with the molecular formula C10H18O2 . It has a molecular weight of 170.2487 .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . One such study demonstrated the enzymatic activity of a recombinant capsaicin synthase encoded by Pun1, functionally expressed in Escherichia coli . This enzyme is specific for selected aliphatic CoA-esters and highly specific for vanilloylamine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3, (H,11,12)/b7-5+ .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 267.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 55.6±6.0 kJ/mol and a flash point of 164.3±13.9 °C . The index of refraction is 1.461 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 8-Methyl-6-nonenoic acid is an intermediate in synthesizing various chemical compounds. For instance, its derivative, (E)-9-Chloro-4-methyl-8-oxo-4-nonenoic acid, is synthesized from 4-chloro-2-methyl-2-butene for creating antigestational agents (Takayanagi, Shirasaka, & Morita, 1991). Another study demonstrated the regioselective hydrogenation of 3,8-nonadienoic acid to 8-nonenoic acid by adding water, showing the impact of water on its chemical behavior (Okano, Kaji, Isotani, & Kiji, 1992).
Biological and Agricultural Applications
- Capsaicin Biosynthesis in Capsicum Spp.: this compound plays a significant role in capsaicin biosynthesis in Capsicum species. Its availability directly influences the capsaicin levels in different pungency genotypes of Capsicum (Prasad et al., 2006).
Industrial and Chemical Applications
- Ester Derivatives and Industrial Uses: The compound is used in preparing ω-hydroxynonanoic acid and its ester derivatives, which have various industrial applications. For instance, the esterification of 8-nonenoic acid produces different alkyl 8-noneates (Kula et al., 1999).
- Attractant for Mediterranean Fruit Fly: Methyl (E)-6-Nonenoate, a compound related to this compound, is used as an attractant for the Mediterranean fruit fly, indicating its potential in pest control (Ohinata et al., 1979).
Medicinal and Pharmaceutical Research
- Synthesis of Pharmaceutical Compounds: The acid is a key building block in synthesizing various pharmaceutical compounds. For example, it's used in creating BILN 2061, an HCV NS3 protease inhibitor (Wang et al., 2007).
Environmental and Safety Assessment
- Safety Assessment in Fragrance Materials: Methyl 2-nonenoate, a related compound, has been evaluated for safety in various toxicity endpoints, showing the importance of safety assessments for related chemical compounds (Api et al., 2019).
Safety and Hazards
In case of skin contact with 8-Methyl-6-nonenoic acid, it is recommended to take off immediately all contaminated clothing and rinse skin with water . After eye contact, rinse opened eye for several minutes under running water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .
Mechanism of Action
Target of Action
The primary target of 8-Methyl-6-nonenoic acid, also known as (E)-8-methylnon-6-enoic acid, is the enzyme Pun1, also known as CS or AT3 . This enzyme plays a crucial role in the biosynthesis of capsaicinoids, which are responsible for the pungency of Capsicum fruits .
Mode of Action
The compound interacts with its target, the Pun1 enzyme, in the final step of capsaicinoid biosynthesis. This step involves the condensation of vanillylamine and 8-methyl-6-noneoyl-CoA . The interaction results in changes in the enzyme’s activity, affecting the production of capsaicinoids .
Biochemical Pathways
This compound is involved in the branched-chain fatty acid biosynthesis pathway . It is synthesized during the elongation cycle of this pathway . The compound is then converted into 8-methyl-6-nonenyl-CoA, which is used in the production of capsaicinoids .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, ether, and dimethylformamide, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The action of this compound results in the production of capsaicinoids . These compounds are responsible for the pungency of Capsicum fruits and have been shown to have pharmacotherapeutic potential in treating several diseases, such as diabetes, cancer, obesity, cardiovascular, respiratory, gastric diseases, and urological disorders .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the biosynthesis of capsaicinoids , which are responsible for the pungent sensation in chili peppers
Cellular Effects
Capsaicinoids, which 8-Methyl-6-nonenoic acid is involved in synthesizing, have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the biosynthesis of capsaicinoids . Capsaicinoids are produced by a condensation reaction catalyzed by capsaicin synthase between vanillylamine, derived from phenylalanine, and a branched-chain fatty acid, derived from either valine or leucine .
Metabolic Pathways
This compound is involved in the biosynthesis of capsaicinoids . This process involves the condensation of vanillylamine, derived from phenylalanine, with a branched-chain fatty acid, derived from either valine or leucine .
properties
IUPAC Name |
(E)-8-methylnon-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALSPDXYQHUHA-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307876 | |
Record name | (6E)-8-Methyl-6-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Methylnonenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
59320-77-3 | |
Record name | (6E)-8-Methyl-6-nonenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59320-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nonenoic acid, 8-methyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6E)-8-Methyl-6-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methylnonenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-Methyl-6-nonenoic acid in natural product synthesis?
A1: this compound is a crucial intermediate in synthesizing capsaicin [, ]. Capsaicin, the pungent compound found in chili peppers, has various pharmacological applications. The synthesis method highlighted in the research utilizes a Wittig reaction followed by Z→E isomerization to obtain this compound, which can then be further modified to produce capsaicin []. This method offers a more convenient approach compared to traditional methods.
Q2: Has this compound been identified in natural sources?
A2: Yes, research indicates that this compound is present in the methanol extract of Pergularia daemia []. This plant is known for its various medicinal properties, and the identification of this compound within its extracts suggests a potential contribution to its bioactivity.
Q3: Can this compound be chemically modified to generate novel compounds?
A3: Absolutely. Researchers have successfully synthesized derivatives of this compound by reacting it with commercially available drugs like acetaminophen and sulfamethoxazole []. This modification led to the creation of an ester (4-acetamidophenyl 8-methyl-6-nonenoate) and an amide (8-methyl-4-sulfamethoxazoyl-6-nonenamide), respectively. These newly synthesized compounds are being investigated for potential enhancements in biological activity against viruses and bacteria.
Q4: What analytical techniques are employed to characterize and quantify this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique used to identify and quantify this compound in plant extracts and synthetic mixtures []. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing a comprehensive analysis of the sample composition.
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